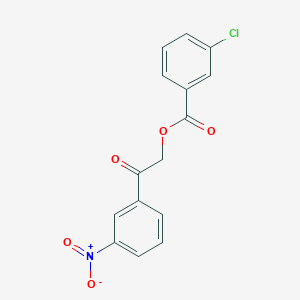
2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate
Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a chlorobenzoate group
Preparation Methods
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate can be achieved through several methods:
Direct Esterification: This method involves the reaction of 3-nitrophenylacetic acid with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.
Acylation: Another approach involves the acylation of 3-nitrophenylacetic acid with 3-chlorobenzoyl chloride using a catalyst such as dimethylaminopyridine (DMAP). This method often provides higher yields and better selectivity.
Industrial Production: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for precise control of reaction conditions and improved efficiency.
Chemical Reactions Analysis
2-(3-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester bond is cleaved, and a new substituent is introduced.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles such as amines or alcohols, and acids or bases for hydrolysis.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-chlorobenzoate involves its interaction with various molecular targets. For example, in biological systems, the compound can be hydrolyzed by esterases to release active metabolites. The nitro group can also undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
2-(3-Nitrophenyl)-2-oxoethyl 3-chlorobenzoate can be compared with similar compounds such as:
4-Nitrophenyl chloroformate: This compound is used as a coupling agent in the synthesis of ureas, carbamates, and carbonates.
3-Nitrophenyl 4-chlorobenzoate: Similar in structure, this compound also contains a nitrophenyl and a chlorobenzoate group.
Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGFLFTWMONJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-butoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B3935492.png)
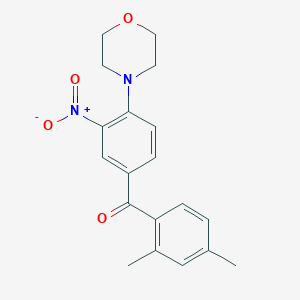
![N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzamide](/img/structure/B3935495.png)
![1-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]butan-1-one](/img/structure/B3935503.png)
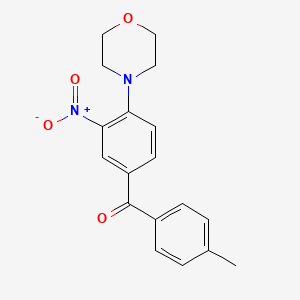
![2-[4-[(E)-[1-(3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid](/img/structure/B3935518.png)
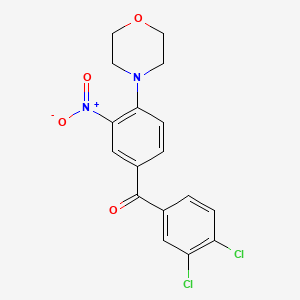
![N-{[4-(butan-2-yl)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3935529.png)
![N-[3-(azepane-1-carbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B3935539.png)
![N-{[4-(butan-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B3935552.png)
![3-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-4-methoxybenzaldehyde](/img/structure/B3935555.png)
![N-(4-{[(1-isopropyl-2-methylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3935560.png)
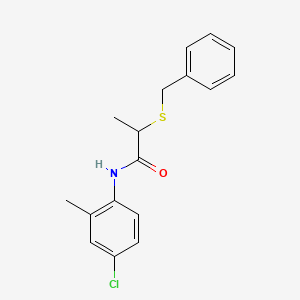
![4-({3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935586.png)
